4,6-Dibromo-5-ethyl-pyrimidine
Description
4,6-Dibromo-5-ethyl-pyrimidine is a halogenated pyrimidine derivative characterized by bromine atoms at the 4- and 6-positions and an ethyl group at the 5-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility . The bromine substituents enhance electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions and nucleophilic substitutions. The ethyl group at the 5-position introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and binding affinity in biological systems.
Properties
Molecular Formula |
C6H6Br2N2 |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
4,6-dibromo-5-ethylpyrimidine |
InChI |
InChI=1S/C6H6Br2N2/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 |
InChI Key |
WMWUICIWSMDMAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CN=C1Br)Br |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidines, including 4,6-dibromo-5-ethyl-pyrimidine, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study:
A study conducted on a series of pyrimidine derivatives demonstrated that this compound analogs showed potent activity against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The results indicated a reduction in cell viability at concentrations as low as 10 µM, with some derivatives exhibiting activity comparable to established chemotherapeutic agents like Dasatinib .
Antibacterial Properties
The compound has shown promise as an antibacterial agent. Research highlights its effectiveness against multidrug-resistant bacterial strains by inhibiting bacterial DNA gyrase, a crucial enzyme for bacterial replication.
Case Study:
A study focused on the synthesis of pyrimidine derivatives found that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Antiviral Activity
Recent studies have also explored the antiviral potential of pyrimidine derivatives. Compounds similar to this compound have been investigated for their ability to inhibit viral replication.
Case Study:
In vitro assays showed that certain pyrimidine derivatives could significantly reduce viral loads in models infected with influenza A virus. The lead compound exhibited over a 2-log reduction in viral load at doses of 40 mg/kg .
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Inhibition of DNA Gyrase: This mechanism is crucial for its antibacterial activity.
- Induction of Apoptosis: In cancer cells, these compounds have been shown to activate apoptotic pathways leading to cell death.
- Antiviral Mechanisms: By interfering with viral replication processes, these compounds can reduce the severity of infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4,6-Dibromo-5-ethyl-pyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Halogen Effects :
- Bromine substituents (e.g., in 5-Bromo-4,6-dimethyl-pyrimidine) increase electrophilicity and reactivity in Suzuki-Miyaura couplings compared to chlorine analogs . However, brominated compounds are often more expensive and environmentally persistent.
- Chlorine-substituted analogs (e.g., 4,6-Dichloro-5-ethylpyrimidin-2-amine) offer cost advantages and similar reactivity in SNAr reactions but with reduced leaving-group efficiency .
Alkyl vs. Mysoline’s 5-phenyl-5-ethyl structure demonstrates how bulkier aryl groups (phenyl) can reduce neurotoxicity while retaining anticonvulsant activity .
Functional Group Diversity :
- Methoxy groups (e.g., 5-Bromo-4,6-dimethoxypyrimidine) improve aqueous solubility, making such derivatives suitable for hydrophilic drug formulations .
- Amine groups (e.g., 4,6-Dichloro-5-ethylpyrimidin-2-amine) enable hydrogen bonding, enhancing target binding in kinase inhibitors .
Biological Activity :
- Mysoline’s pyrimidine dione structure shows that saturation of the pyrimidine ring (hexahydropyrimidine) reduces potency compared to aromatic analogs but improves safety profiles .
Preparation Methods
Condensation of Diethyl Ethylmalonate and Formamidine
Diethyl ethylmalonate reacts with formamidine acetate in the presence of sodium ethoxide to yield 5-ethylpyrimidine-4,6-diol (1 ). This reaction proceeds via nucleophilic attack of the amidine on the malonate, followed by cyclization and elimination of ethanol.
Key Conditions :
Ethylation Strategies
The ethyl group at position 5 is introduced either during ring formation or via post-synthetic modification.
In Situ Ethylation During Ring Synthesis
Using diethyl ethylmalonate as a starting material directly incorporates the ethyl group at position 5, avoiding the need for separate alkylation steps. This method is preferred for its simplicity and efficiency.
Post-Synthetic Ethylation
Alternative approaches involve alkylating 4,6-dihydroxypyrimidine with ethylating agents (e.g., ethyl bromide) under strong basic conditions. However, this method is less efficient due to competing side reactions and lower regioselectivity.
Bromination of 5-Ethylpyrimidine-4,6-diol
Bromination replaces the hydroxyl groups at positions 4 and 6 with bromine atoms. Two primary methods are documented:
Phosphorus Tribromide (PBr₃) Mediated Bromination
Procedure :
5-Ethylpyrimidine-4,6-diol is treated with excess PBr₃ in anhydrous tetrahydrofuran (THF) under reflux. The reaction is quenched with ice water, and the product is extracted using dichloromethane.
Optimization Data :
| Parameter | Value |
|---|---|
| PBr₃ Equivalents | 4.0 |
| Temperature | 80°C |
| Duration | 6 hours |
| Yield | 70–78% |
Hydrobromic Acid (HBr) with Catalytic Phosphorus
Procedure :
A mixture of 5-ethylpyrimidine-4,6-diol, 48% aqueous HBr, and red phosphorus is heated at 120°C for 12 hours. The product is isolated via vacuum distillation.
Advantages :
-
Cost-effective for large-scale production.
-
Reduced handling of moisture-sensitive reagents.
Limitations :
Alternative Pathways
Direct Bromination of Pre-Ethylated Pyrimidines
4,6-Dichloro-5-ethyl-pyrimidine (synthesized via chlorination analogous to) undergoes halogen exchange using LiBr in dimethylformamide (DMF) at 150°C. This method achieves 80–85% yield but requires stringent anhydrous conditions.
Multi-Component Reactions
Recent advances employ one-pot syntheses combining malonates, amidines, and brominating agents. For example, a Biginelli-like reaction using ethyl acetoacetate, urea, and bromine in acetic acid yields this compound in 65% yield.
Yield Comparison and Optimization
| Method | Brominating Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| PBr₃ in THF | PBr₃ | 78 | 98 |
| HBr with P | HBr | 65 | 95 |
| Halogen Exchange | LiBr | 85 | 99 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,6-Dibromo-5-ethyl-pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation of a pyrimidine precursor. For brominated derivatives, phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) is commonly used to activate the pyrimidine ring, followed by bromination with PBr₃ or other brominating agents. Temperature control (e.g., 0°C to 60°C gradients) and stoichiometric ratios of reagents (e.g., 4.00 equiv. POCl₃) are critical for regioselectivity and yield optimization . Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the pyrimidine ring. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural validation, as demonstrated in pyrimidine derivative studies . Infrared (IR) spectroscopy identifies functional groups like C-Br stretches (~500–600 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : This compound serves as a scaffold for synthesizing enzyme inhibitors or receptor ligands. For example, brominated pyrimidines are precursors in anticancer drug discovery, where bromine atoms act as leaving groups for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores . Biological assays (e.g., IC₅₀ measurements) evaluate its activity against target proteins .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying electrophilic/nucleophilic sites. Correlation-energy formulas (e.g., Colle-Salvetti) assess intramolecular interactions, aiding in predicting regioselectivity for further functionalization . Molecular docking simulations screen binding affinities to biological targets .
Q. What strategies resolve contradictory data in bromination reactions of pyrimidine derivatives?
- Methodological Answer : Contradictions in regioselectivity or yield may arise from solvent polarity, catalyst choice, or competing pathways. Systematic Design of Experiments (DoE) isolates variables (e.g., temperature, reagent ratios). Cross-validation using HPLC and LC-MS ensures product identity, while kinetic studies differentiate thermodynamic vs. kinetic control .
Q. How does steric hindrance from the ethyl group at position 5 influence substitution reactions at positions 4 and 6?
- Methodological Answer : The ethyl group introduces steric bulk, reducing reactivity at adjacent positions. Competitive experiments with analogs (e.g., 5-methyl vs. 5-ethyl derivatives) quantify steric effects. Kinetic isotope effect (KIE) studies or Hammett plots correlate substituent electronic effects with reaction rates .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer : Scaling requires optimizing exothermic bromination steps (safety protocols) and minimizing side reactions. Flow chemistry improves heat dissipation, while green solvents (e.g., ethanol/water) reduce environmental impact. Process Analytical Technology (PAT) monitors real-time reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
